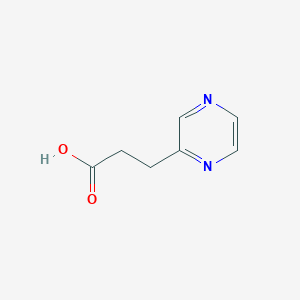

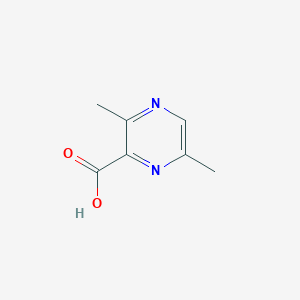

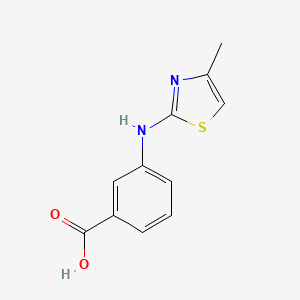

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Methyl-thiazol-2-ylamino)-benzoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 2-amino-4-methyl-1,3-thiazole-5-carboxylate and 4-methyl benzoyl chloride was stirred at a temperature not exceeding 5 °C for 3 hours .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . An efficient synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins was reported via grinding of 3-(bromoacetyl)coumarin derivatives, arylamines, and potassium thiocyanate .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiazole derivatives have been recognized for their potent antimicrobial properties. They can act as effective agents against a range of bacterial and fungal species . The structure of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid allows for potential use in developing new antimicrobial agents that could be more effective against drug-resistant strains of bacteria and fungi.

Anticancer Research

Research has shown that certain thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines . The ability of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid to interfere with cell division and proliferation makes it a candidate for further study in cancer research, particularly in the synthesis of compounds targeting breast cancer cell lines.

Agricultural Chemistry

In agriculture, thiazole derivatives can be used to create fungicides and pesticides. Their biological activity can be harnessed to protect crops from fungal infections and pest infestations, potentially leading to safer and more effective agricultural chemicals .

Biochemical Role in Metabolism

Thiazoles, including derivatives like 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid, play a role in metabolism. They are structurally similar to Vitamin B1 (thiamine), which is essential for the metabolism of carbohydrates and the normal functioning of the nervous system . This similarity could lead to biochemical applications, such as the development of nutritional supplements or metabolic enhancers.

Analytical Chemistry

In analytical chemistry, thiazole derivatives can be used as chemical markers or probes due to their distinctive spectral properties. They can aid in the detection and quantification of substances in complex mixtures, improving the accuracy of analytical methods .

Environmental Science

The environmental impact of thiazole compounds is an area of growing interest. 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid could be studied for its biodegradability and potential use in environmental remediation efforts, such as the breakdown of pollutants or heavy metals in soil and water .

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as 3-(4-methyl-thiazol-2-ylamino)-benzoic acid, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been reported to have various medicinal properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of thiazole compounds in water, alcohol, ether, and organic solvents suggests that their action may be influenced by the solvent environment .

Propiedades

IUPAC Name |

3-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIDDGFQCUIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

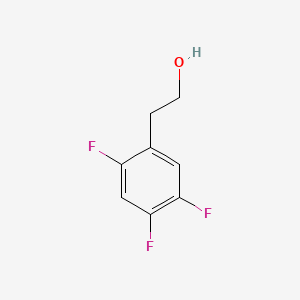

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)